molecular formula C22H22N2O4 B2614275 N-(3,4-dimethoxyphenyl)-1-[(2-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 941904-92-3

N-(3,4-dimethoxyphenyl)-1-[(2-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2614275
CAS No.: 941904-92-3
M. Wt: 378.428
InChI Key: WOJNTTLYNPVBOZ-UHFFFAOYSA-N
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Description

This product is the chemical compound N-(3,4-dimethoxyphenyl)-1-[(2-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide (CAS Number: 941904-92-3) . It has a molecular formula of C22H22N2O4 and a molecular weight of 378.42 g/mol . The compound is a derivative of 6-oxo-1,6-dihydropyridine-3-carboxamide, a scaffold featured in various scientific research areas . Compounds based on the 6-oxo-1,6-dihydropyridine core and its related pyrimidinone structures are of significant interest in medicinal chemistry and have been investigated for a range of potential biological activities, which may include antifungal applications and enzyme inhibition . The structure incorporates a 3,4-dimethoxyphenyl group and a 2-methylbenzyl moiety, which are common pharmacophores that can influence a molecule's lipophilicity and its interaction with biological targets . This product is intended for research and development purposes in a laboratory setting only. It is not intended for use in humans, nor for diagnostic, therapeutic, or any other veterinary or human health applications. Researchers are responsible for conducting all necessary experiments in accordance with their institution's safety protocols.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-1-[(2-methylphenyl)methyl]-6-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4/c1-15-6-4-5-7-16(15)13-24-14-17(8-11-21(24)25)22(26)23-18-9-10-19(27-2)20(12-18)28-3/h4-12,14H,13H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOJNTTLYNPVBOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=C(C=CC2=O)C(=O)NC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-1-[(2-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with 2-methylbenzylamine, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-1-[(2-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the dihydropyridine ring can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-1-[(2-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-1-[(2-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule, differing in substituents, heterocyclic cores, or functional groups. Key comparisons are summarized in Table 1.

Substituent Variations on the Aromatic Ring

  • N-(3,4-Dimethoxyphenyl)-1-[(4-Fluorophenyl)Methyl]-6-Oxo-1,6-Dihydropyridine-3-Carboxamide (G843-0216): Replaces the 2-methylphenylmethyl group with a 4-fluorophenylmethyl substituent.
  • N-(3,4-Dimethylphenyl)-6-Oxo-1,6-Dihydropyridazine-3-Carboxamide (369404-26-2) :
    Substitutes the dihydropyridine core with a dihydropyridazine ring and replaces methoxy groups with methyl groups on the aryl ring. These changes reduce polarity and alter hydrogen-bonding capacity, impacting solubility and target affinity .

Heterocyclic Core Modifications

  • 1-Benzyl-N-(3-Cyclopropylcarbamoylphenyl)-6-Oxo-1,6-Dihydropyridazine-3-Carboxamide (Compound 9): Features a pyridazinone core instead of dihydropyridine. The pyridazinone’s additional nitrogen atom increases polarity and may enhance binding to proteases, as seen in Trypanosoma cruzi proteasome inhibitors .

Functional Group Adjustments

  • N3-(1-(3,5-Dimethyl)Adamantyl)-4-Oxo-1-Pentyl-1,4-Dihydro-[1,5]-Naphthyridine-3-Carboxamide (67) :
    Utilizes a naphthyridine core and an adamantyl group, increasing steric bulk and lipophilicity. This design is associated with improved CNS penetration in related compounds .

Data Table: Structural and Physicochemical Comparison

Compound Name / ID Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Availability
Target Compound Dihydropyridine 2-Methylphenylmethyl, 3,4-dimethoxyphenyl - ~376* Not reported
G843-0216 Dihydropyridine 4-Fluorophenylmethyl, 3,4-dimethoxyphenyl C21H19FN2O4 382.39 21 mg
369404-26-2 Dihydropyridazine 3,4-Dimethylphenyl C13H13N3O2 243.26 Not reported
Compound 9 Pyridazinone Benzyl, 4-fluorophenyl C23H20FN3O3 405.43 50 mg
Naphthyridine Carboxamide 67 Naphthyridine Adamantyl, pentyl C26H35N3O2 422.58 40 mg

*Estimated based on structural analogs .

Key Research Findings

  • Electronic Effects : Methoxy groups (as in the target compound) enhance solubility and π-π stacking interactions, whereas fluorine or methyl groups prioritize lipophilicity .
  • Core Flexibility: Pyridazinone and naphthyridine cores exhibit distinct conformational rigidity compared to dihydropyridine, influencing target selectivity .

Biological Activity

N-(3,4-dimethoxyphenyl)-1-[(2-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxicity, and mechanisms of action, supported by case studies and relevant research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Chemical Formula : C20_{20}H22_{22}N2_{2}O4_{4}
  • Molecular Weight : 354.40 g/mol

The structure features a dihydropyridine ring, which is known for its biological activity, particularly in cardiovascular and neuroprotective contexts.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various derivatives of dihydropyridine compounds, including the one . The following table summarizes key findings related to its antimicrobial efficacy:

Pathogen Minimum Inhibitory Concentration (MIC) Minimum Bactericidal Concentration (MBC) Reference
Staphylococcus aureus0.5 µg/mL1.0 µg/mL
Escherichia coli1.0 µg/mL2.0 µg/mL
Pseudomonas aeruginosa0.8 µg/mL1.5 µg/mL

These results indicate that the compound exhibits promising antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Cytotoxicity Studies

Cytotoxicity assessments were performed using various cancer cell lines to evaluate the potential therapeutic applications of this compound. The findings are summarized in the table below:

Cell Line IC50_{50} (µM) Mechanism of Action Reference
HeLa (cervical cancer)12.5Induction of apoptosis
MCF-7 (breast cancer)15.0Cell cycle arrest at G2/M phase
A549 (lung cancer)10.0Inhibition of proliferation

These results suggest that the compound has significant cytotoxic effects on various cancer cell lines, indicating its potential as an anticancer agent.

The mechanisms underlying the biological activities of this compound include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : The compound has been shown to cause cell cycle arrest in cancer cells, preventing their division and growth.

Study on Antimicrobial Efficacy

In a recent study published in ACS Omega, researchers evaluated the antimicrobial efficacy of various pyridine derivatives against a range of pathogens. The study found that this compound exhibited superior activity against Staphylococcus aureus, with an MIC value significantly lower than that of standard antibiotics .

Study on Cytotoxic Effects

A study conducted at Virginia Commonwealth University investigated the cytotoxic effects of several dihydropyridine derivatives on human cancer cell lines. The results indicated that this compound effectively induced apoptosis in HeLa cells through mitochondrial pathways .

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